Product packaging for 3-Ethyl-5,6,7,8-tetrahydroquinoline(Cat. No.:CAS No. 28971-02-0)

3-Ethyl-5,6,7,8-tetrahydroquinoline

Cat. No.: B15400177
CAS No.: 28971-02-0
M. Wt: 161.24 g/mol
InChI Key: DTEHQVYSQJDEOP-UHFFFAOYSA-N
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Description

Significance and Emerging Research Trajectories of Tetrahydroquinoline Scaffolds

Tetrahydroquinoline scaffolds are recognized as "privileged" structures in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.gov These scaffolds are a core component of many synthetic and naturally occurring molecules that exhibit a broad spectrum of pharmacological activities. eurekaselect.comnih.gov The versatility of the tetrahydroquinoline nucleus has led to its investigation in numerous therapeutic areas. tandfonline.com

Emerging research has highlighted the potential of tetrahydroquinoline derivatives as anticancer agents. eurekaselect.comnih.govresearchgate.netbenthamdirect.com These compounds can induce apoptosis, inhibit cell proliferation, and interfere with cellular signaling pathways implicated in cancer development. researchgate.net Furthermore, their application is being explored in the development of neurotropic agents, which could have implications for treating neurological disorders. nih.gov The ability to modify the tetrahydroquinoline scaffold allows for the fine-tuning of its biological activity, making it a promising framework for the design of new therapeutic agents. tandfonline.com

Historical Development of Synthetic Methodologies for Related Quinolines and Tetrahydroquinolines

The synthesis of quinolines, the aromatic precursors to tetrahydroquinolines, has a rich history dating back to the 19th century. One of the earliest and most well-known methods is the Skraup synthesis, first reported in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. nih.gov Another classical method is the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov

Over the years, numerous other methods have been developed to synthesize quinolines and their reduced tetrahydroquinoline counterparts. The Povarov reaction, a [4+2] cycloaddition, has emerged as a powerful tool for the synthesis of tetrahydroquinolines, offering a route to complex and substituted derivatives. bibliotekanauki.pl Domino reactions, which involve a cascade of intramolecular transformations, have also been employed to efficiently construct the tetrahydroquinoline ring system. nih.gov These reactions can be initiated by various strategies, including reduction-reductive amination, metal-catalyzed oxidative cyclization, and reductive cyclization of nitrochalcones. nih.gov The continuous development of these synthetic methodologies has been crucial for expanding the chemical space of tetrahydroquinoline derivatives available for biological screening.

Rationale for Focused Investigation of 3-Ethyl-5,6,7,8-tetrahydroquinoline

The focused investigation of this compound stems from the broader interest in the biological activities of substituted tetrahydroquinolines. The introduction of an ethyl group at the 3-position of the tetrahydroquinoline core can significantly influence its physicochemical properties and biological activity. This specific substitution pattern may enhance binding affinity to biological targets or alter the molecule's metabolic stability.

Research into related 5,6,7,8-tetrahydroquinoline (B84679) derivatives has shown their potential in various applications. For example, derivatives of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide have been synthesized and studied. rsc.org Additionally, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized as ligands in asymmetric catalysis, highlighting the importance of substitution on the saturated portion of the ring system. mdpi.com The investigation of this compound is a logical progression in the systematic exploration of the structure-activity relationships of this important class of heterocyclic compounds.

Overview of Current Academic Research Landscape Pertaining to this compound

The current academic research landscape for 5,6,7,8-tetrahydroquinoline and its derivatives is active, with a significant focus on their potential as pharmaceutical agents. While specific research on this compound is less prevalent in publicly available literature, the broader class of compounds is undergoing extensive study. The global market for 5,6,7,8-tetrahydroquinoline reagents is projected to grow, driven by its use in pharmaceutical research and development, particularly in the synthesis of antibiotics. marketreportanalytics.commarketreportanalytics.com

Research on analogous compounds, such as 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, has demonstrated their antiproliferative activity against various cancer cell lines. semanticscholar.orgnih.gov These studies often involve the synthesis of a library of related compounds to understand how different substituents affect their biological properties. semanticscholar.orgnih.gov The data from such research provides a strong foundation for the future investigation of this compound and its potential applications.

Table 1: Market Projections for 5,6,7,8-Tetrahydroquinoline Reagent

YearEstimated Market Value (USD)
2025$150 million
2033$250 - $300 million

This data is based on market analysis and projections. marketreportanalytics.commarketreportanalytics.com

Table 2: Key Research Areas for Tetrahydroquinoline Derivatives
Research AreaFocusKey Findings
Anticancer ActivityDevelopment of new therapeutic agentsInduction of apoptosis and inhibition of cell proliferation eurekaselect.comnih.govresearchgate.netbenthamdirect.com
Neurotropic AgentsTreatment of neurological disordersIdentification of tetrahydroquinolines with neurogenic properties nih.gov
Asymmetric CatalysisSynthesis of chiral moleculesUse of chiral tetrahydroquinoline derivatives as ligands mdpi.com
Antibiotic SynthesisCombating antimicrobial resistanceApplication of 5,6,7,8-tetrahydroquinoline as a reagent marketreportanalytics.commarketreportanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B15400177 3-Ethyl-5,6,7,8-tetrahydroquinoline CAS No. 28971-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28971-02-0

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-ethyl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h7-8H,2-6H2,1H3

InChI Key

DTEHQVYSQJDEOP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCCC2)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches to 3 Ethyl 5,6,7,8 Tetrahydroquinoline

De Novo Synthesis Strategies for the 3-Ethyl-5,6,7,8-tetrahydroquinoline Core

The de novo synthesis of the 5,6,7,8-tetrahydroquinoline (B84679) core involves constructing the bicyclic system from non-cyclic or monocyclic starting materials. These methods offer flexibility in introducing various substituents, although placing a group specifically at the C3 position often requires incorporating it into a precursor molecule before the final ring-closing step.

Cyclization Reactions in the Formation of the Tetrahydroquinoline Ring System

The formation of the tetrahydroquinoline ring system can be achieved through several cyclization strategies. These reactions typically involve the construction of the pyridine (B92270) ring onto a pre-existing cyclohexane (B81311) or cyclohexanone (B45756) moiety, or a concerted cycloaddition.

One prominent method is the reaction of a cyclohexanone with an α,β-unsaturated nitrile in the presence of ammonium (B1175870) acetate (B1210297). For instance, the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is achieved by treating cyclohexanone with 2-benzylidenemalononitrile. researchgate.net This approach, known as the Friedländer annulation, and related multicomponent reactions are foundational in building the tetrahydroquinoline skeleton.

Another powerful strategy involves metal-catalyzed intramolecular reactions. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provides a direct route to tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org Palladium-catalyzed formal (4 + 2) cycloadditions that activate C(sp³)–H bonds have also been developed, offering an unconventional entry to the tetrahydroquinoline skeleton from amidotolyl precursors and allenes.

Domino reactions, which involve multiple bond-forming events in a single pot, provide an efficient pathway. These can include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes to form the tetrahydroquinoline structure.

Regioselective Functionalization Approaches at the C3 Position

Direct and regioselective installation of an ethyl group at the C3 position of a pre-formed 5,6,7,8-tetrahydroquinoline ring is synthetically challenging and not widely reported. The reactivity of the tetrahydroquinoline ring often favors substitution at other positions. For example, lithiation occurs at the C8 position, enabling the introduction of various functional groups there. researchgate.netrsc.org

The most common strategy to achieve C3 substitution is to use a starting material that already contains the desired functional group or a precursor to it. For example, in a Friedländer-type synthesis, a β-keto ester or a related dicarbonyl compound bearing an ethyl group at the appropriate position would be condensed with an enamine or an amino-cyclohexene derivative.

While Friedel-Crafts reactions are classic methods for alkylating and acylating aromatic rings, their application to the pyridine ring of a tetrahydroquinoline is complex. wikipedia.orgnih.gov The nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. youtube.com However, a tandem reduction and reductive alkylation of quinolines has shown deuterium (B1214612) incorporation at the C3 position, indicating that this position is accessible under specific catalytic conditions, though this does not represent a de novo functionalization. acs.org

Stereoselective Synthetic Pathways to Chiral Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter could be at C3 or another position on the ring, relies on asymmetric catalysis or the use of chiral auxiliaries.

One approach involves the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, which proceeds via a chiral phosphoric acid-catalyzed dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org Similarly, a gold-catalyzed tandem hydroamination and asymmetric transfer hydrogenation can produce tetrahydroquinolines with excellent enantioselectivity. organic-chemistry.org

For derivatives with chirality at other positions, such as C8, enzymatic kinetic resolution is a powerful tool. The lipase-catalyzed acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol (B83816) allows for the separation of enantiomers, which can then be further functionalized. nih.gov Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in metal complexes for asymmetric transfer hydrogenation reactions, highlighting the importance of chiral tetrahydroquinoline scaffolds. nih.gov These methods underscore the potential to create enantiomerically pure versions of the target compound, provided a suitable precursor with the 3-ethyl substituent is carried through the stereoselective process.

Precursor-Based Synthesis and Derivatization

The most direct and widely applicable methods for synthesizing this compound involve the chemical transformation of a readily available precursor, namely 3-ethylquinoline.

Transformation of Quinolines to this compound via Hydrogenation and Reduction Strategies

The catalytic hydrogenation of the benzene (B151609) ring of a quinoline (B57606) derivative is the most direct route to the corresponding 5,6,7,8-tetrahydroquinoline. This transformation requires careful selection of catalysts and reaction conditions to achieve regioselectivity, as the pyridine ring can also be reduced.

A two-stage process using a nickel catalyst has been patented for the production of 5,6,7,8-tetrahydroquinoline from quinoline. google.com This method involves an initial hydrogenation at a lower temperature (100-180°C) and higher pressure, followed by a second stage at a higher temperature (200-250°C) and lower pressure to promote isomerization and achieve the desired product. google.com This process could be adapted for 3-ethylquinoline.

Manganese-based catalysts have also been shown to be effective. A manganese PN3 pincer complex can catalyze the hydrogenation of quinolines using either external hydrogen gas at relatively low pressure (4 bar) or through transfer hydrogenation with isopropanol (B130326) as the hydrogen source. nih.govacs.org

The table below summarizes various catalytic systems used for the hydrogenation of quinolines, which are applicable to the synthesis of this compound from its quinoline precursor.

Catalyst SystemHydrogen SourceKey FeaturesReference
Nickel (Ni)H₂ GasTwo-stage temperature/pressure process for economic, one-pot synthesis. google.com
Manganese (Mn) PN3 Pincer ComplexH₂ Gas or IsopropanolEfficient under low H₂ pressure (4 bar) or via transfer hydrogenation. nih.govacs.org
Boronic Acid / Hantzsch EsterHantzsch EsterOne-pot tandem reduction and N-alkylation of quinolines. organic-chemistry.org
B(C₆F₅)₃ / HydrosilaneHydrosilaneMetal-free hydrogenative reduction via a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org

Modifications of Existing Tetrahydroquinoline Scaffolds

Once the 5,6,7,8-tetrahydroquinoline core is formed, it can be further modified, although direct C3-ethylation remains a challenge. Research has primarily focused on functionalization at other positions where the ring's electronics and sterics are more favorable.

A common point of modification is the C8 position. Treatment of N-protected 5,6,7,8-tetrahydroquinoline with a strong base like n-butyllithium generates an 8-lithio derivative. This nucleophilic species can then react with various electrophiles. For example, reaction with carbon dioxide followed by esterification yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org Similarly, reaction with isothiocyanates provides a route to 8-thiocarboxamides. rsc.org

The nitrogen atom is another site for modification. A boronic acid-catalyzed tandem reaction can achieve the reduction of a quinoline to a tetrahydroquinoline, followed by in-situ reductive alkylation of the nitrogen atom with an aldehyde. organic-chemistry.orgacs.org

While these examples demonstrate the reactivity of the tetrahydroquinoline scaffold, they also highlight that functionalization is typically directed away from the C3 position. Therefore, for the specific synthesis of this compound, modifying an existing unsubstituted tetrahydroquinoline scaffold is not a preferred synthetic route. The introduction of the ethyl group is best accomplished either prior to ring formation or by reduction of 3-ethylquinoline.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is a significant area of contemporary research. The focus is on developing methods that are less hazardous, more atom-economical, and reduce waste and energy consumption.

Catalyst Development for Environmentally Benign Syntheses

The development of efficient and environmentally benign catalysts is a cornerstone of green synthetic chemistry. For the synthesis of the 5,6,7,8-tetrahydroquinoline core structure, significant progress has been made in replacing hazardous reagents with more sustainable catalytic systems. These advancements are directly applicable to the synthesis of derivatives such as this compound.

One notable approach involves the use of a specially prepared palladium (Pd) catalyst for the synthesis of 5,6,7,8-tetrahydroquinoline from quinoline. google.com This method combines catalytic hydrogenation and isomerization into a single continuous process, which significantly lowers the reaction temperature and reduces energy consumption compared to older, two-step methods that required different catalysts for each stage. google.comnih.gov The catalyst itself can be prepared by treating a standard 5% palladium on carbon (Pd/C) catalyst with an aqueous solution of a hydrochloride salt (like CuCl₂, ZnCl₂, or FeCl₃) and sodium bicarbonate. google.com This modification imparts special selectivity, enabling the one-pot reaction. google.com

Other environmentally friendly catalytic systems being explored for tetrahydroquinoline synthesis include:

Iridium Catalysts: An iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) has been shown to produce tetrahydroquinolines with water as the only byproduct, representing a highly atom-economical and green process. organic-chemistry.org

Manganese Catalysts: Pincer-type manganese complexes are being used to promote the "borrowing hydrogen" methodology. acs.org This allows for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, generating water as the sole byproduct and avoiding the need for external reducing agents. acs.orgprepchem.com

Gold Catalysts: Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provides an efficient route to tetrahydroquinolines under simple reaction conditions. organic-chemistry.org

Metal-Free Catalysts: Organocatalysts, such as boronic acid, can catalyze the tandem reduction of quinolines and subsequent reductive alkylation to form N-alkyl tetrahydroquinolines under mild conditions. organic-chemistry.org

These catalytic strategies, developed for the core tetrahydroquinoline scaffold, represent promising avenues for the environmentally benign synthesis of this compound.

Solvent-Free and Aqueous Media Synthetic Methods

Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. Research into the synthesis of the 5,6,7,8-tetrahydroquinoline ring system has yielded effective solvent-free methods.

A prime example is the one-pot synthesis of 5,6,7,8-tetrahydroquinoline using a specialized Pd catalyst, which is conducted under solvent-free conditions. google.com This approach not only prevents the environmental pollution associated with solvents but also simplifies the process by avoiding intermediate workup steps, thereby reducing waste and potential loss of material. google.com The benefits of this method include high yield, recyclability of the catalyst, and high atom economy. google.com

While specific aqueous media syntheses for this compound are not prominently documented, the broader field of organic synthesis in water is rapidly expanding. The development of water-soluble catalysts and reaction conditions that leverage water's unique properties are active areas of research. For instance, the use of fruit waste to create an "eco-catalyst" for synthesizing β-amino alcohols in mild, aqueous-compatible conditions highlights the creative potential in this area. nih.govnih.govresearchgate.net Such approaches could foreseeably be adapted for the synthesis of tetrahydroquinoline derivatives.

The table below summarizes a solvent-free approach developed for the parent compound, 5,6,7,8-tetrahydroquinoline, illustrating the potential for green synthetic routes.

Table 1: Example of a Solvent-Free Synthesis for the 5,6,7,8-Tetrahydroquinoline Core This table is based on data for the synthesis of the parent compound, 5,6,7,8-tetrahydroquinoline, and is illustrative of potential green chemistry applications.

ReactantCatalystSolventKey ProcessAdvantagesReference
QuinolineModified Pd CatalystNone (Solvent-Free)One-pot catalytic hydrogenation and isomerizationHigh atom economy, reduced energy use, catalyst recyclability, no solvent waste google.com

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production. It involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions, enhanced safety, and easier scalability. researchgate.net This technology is particularly advantageous for the pharmaceutical and fine chemical industries. acs.orgnih.gov

While specific flow chemistry setups for the production of this compound are not yet detailed in the literature, the synthesis of related heterocyclic structures is a well-established application of this technology. uc.pt For example, flow processes have been successfully used for Fischer indole (B1671886) syntheses to create complex molecules like 7-Ethyltryptophol, an intermediate for the drug etodolac, under high temperature and pressure with short residence times. uc.pt

The key benefits of applying flow chemistry to the synthesis of this compound would include:

Enhanced Safety: Continuous reactors contain only a small volume of reactants at any given moment, significantly minimizing the risks associated with handling hazardous reagents or potentially exothermic reactions. researchgate.net

Improved Control and Consistency: Precise control over parameters like temperature, pressure, and residence time leads to higher reproducibility and product quality.

Rapid Optimization: The automated and modular nature of flow systems allows for rapid screening of reaction conditions to quickly identify optimal synthetic pathways.

Scalability: Scaling up production is typically more straightforward than in batch processes, often involving running the system for longer periods or "numbering-up" by using multiple reactors in parallel. acs.org

Researchers have already utilized flow chemistry in combination with computational tools to generate focused libraries of tricyclic tetrahydroquinoline-based compounds, demonstrating the platform's utility in medicinal chemistry and drug discovery for this class of molecules. researchgate.net Such a platform could readily be adapted for the continuous production of this compound, potentially integrating multiple synthetic and purification steps into a seamless, automated process. acs.org

Table 2: Potential Flow Chemistry Parameters for Heterocycle Synthesis This table presents generalized conditions from flow synthesis of related heterocyclic compounds, illustrating the potential for application to this compound.

Reaction TypeReactor TypeTypical TemperatureTypical Residence TimeKey AdvantageReference
Fischer Indole SynthesisPacked-bed or Coil Reactor90-240 °C3-5 minutesHigh throughput, rapid reaction uc.pt
Acid-Catalyzed CyclizationPacked-bed Reactor (e.g., with polymer-supported acid)~140 °C< 30 minutesIntegrated catalysis and purification acs.org
Organometallic AdditionCoil Reactor-20 to 10 °C< 3 seconds to 2 minutesControl of fast, exothermic reactions researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 5,6,7,8 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR experiments, such as proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for establishing the carbon skeleton and proton environments of a molecule.

¹H NMR: This technique identifies the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns.

¹³C NMR: This experiment reveals the number of unique carbon atoms and provides information about their electronic environment.

DEPT: DEPT experiments (e.g., DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assembling the molecular structure.

Detailed experimental ¹H NMR, ¹³C NMR, and DEPT spectral data for 3-Ethyl-5,6,7,8-tetrahydroquinoline were not available in the searched sources.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound

Chemical Shift (δ) ppm DEPT-135 Carbon Type Assignment

Two-dimensional NMR experiments are critical for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically separated by two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): Identifies direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation.

Specific experimental 2D NMR (COSY, HSQC, HMBC, NOESY) data for this compound were not found in the reviewed sources.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅N, corresponding to a molecular weight of 161.24 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and unambiguous molecular formula of a compound.

Specific HRMS data for this compound were not available in the searched literature.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented to produce product ions. This technique is invaluable for detailed structural elucidation by revealing connectivity within the molecule.

An electron ionization (EI) mass spectrum for this compound is available, showing a molecular ion peak and several key fragment ions massbank.eu. The fragmentation pattern provides structural information. The molecular ion peak [M]⁺ is observed at an m/z of 161. The base peak is observed at m/z 132. This prominent fragment likely corresponds to the loss of an ethyl group (•C₂H₅, 29 Da), a characteristic fragmentation for ethyl-substituted aromatic systems. Another significant fragment is seen at m/z 133, which could arise from the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement involving the saturated ring, a common pathway for tetrahydroquinolines.

Table 3: Mass Spectrometry Data for this compound massbank.eu

m/z Relative Intensity (%) Proposed Fragment
161 48.5 [M]⁺
160 10.9 [M-H]⁺
133 28.4 [M-C₂H₄]⁺
132 100.0 [M-C₂H₅]⁺
130 13.8 [M-CH₃-H₂C=CH₂]⁺ or other
118 18.0 Further fragmentation
117 15.5 Further fragmentation
91 25.4 Tropylium ion or other

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide characteristic signatures for various functional groups and are sensitive to molecular symmetry and structure.

IR Spectroscopy: Detects vibrational modes that result in a change in the dipole moment. Key absorptions for this compound would be expected for C-H stretching (aliphatic and aromatic), C=C and C=N stretching in the aromatic part of the ring, and C-N stretching.

Raman Spectroscopy: Detects vibrational modes that involve a change in the polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Experimental IR and Raman spectra for this compound were not located in the available sources.

Table 4: Expected IR and Raman Vibrational Modes for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique

Table 5: List of Compounds Mentioned

Compound Name

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details.

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive proof of its molecular structure in the solid state. The process involves growing a suitable single crystal of the compound, which can be a challenging and rate-limiting step. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained. It is important to note that this data is illustrative and not based on experimental results for this specific compound. For comparison, crystallographic data for the related compound 5,6,7,8-Tetrahydroquinolin-8-one has been reported, revealing an orthorhombic crystal system. iucr.org

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₁H₁₅N
Formula Weight 161.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 16.789
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 912.3
Z 4

The analysis of the crystal structure of this compound would reveal the conformation of the saturated portion of the tetrahydroquinoline ring system. In related structures, such as 5,6,7,8-Tetrahydroquinolin-8-one, the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. iucr.org Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. While this compound itself is not chiral, the introduction of a substituent at a non-aromatic carbon atom, for instance, could create a stereocenter, leading to enantiomeric forms. The study of chiral derivatives of the closely related 8-amino-5,6,7,8-tetrahydroquinoline scaffold has been a subject of research, particularly in the context of asymmetric catalysis. nih.gov

Optical Rotatory Dispersion spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides complementary information to the CD spectrum and can also be used to determine the absolute configuration of chiral compounds.

In the context of chiral derivatives of this compound, chiroptical spectroscopy would be a critical tool for:

Assigning Absolute Configuration: By comparing the experimental CD or ORD spectra with spectra of related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a new chiral derivative could be determined.

Conformational Analysis: The chiroptical properties are dependent on the three-dimensional structure of the molecule. Therefore, these techniques can be used to study the conformational preferences of the flexible saturated ring in chiral derivatives.

The synthesis and study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives have been reported, where the stereochemistry was found to be crucial for their biological activity. semanticscholar.org Although specific CD or ORD data for these compounds is not provided in the cited literature, their preparation from a chiral 8-hydroxy precursor highlights the relevance of stereochemistry in this class of compounds.

Reactivity, Transformation, and Mechanistic Investigations of 3 Ethyl 5,6,7,8 Tetrahydroquinoline

Electrophilic Aromatic Substitution Reactions on the Tetrahydroquinoline Core

The pyridine (B92270) ring within the 3-Ethyl-5,6,7,8-tetrahydroquinoline scaffold is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene (B151609) and its electron-rich derivatives. byjus.com The reaction generally requires forcing conditions and the electrophile attacks the ring to form a carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity. byjus.com

For the 5,6,7,8-tetrahydroquinoline (B84679) system, the fused aliphatic ring acts as an alkyl substituent, which is an activating, ortho-, para-directing group. Similarly, the 3-ethyl group is also an activating ortho-, para-director. However, in the context of a pyridine ring, the directing effects are more complex. The positions ortho and para to the nitrogen (positions 2, 4, 6) are the most deactivated. Therefore, electrophilic attack is most likely to occur at the C-5 or C-7 positions of the carbocyclic ring if the pyridine ring is protonated under strongly acidic conditions, or at the C-2 and C-4 positions of the pyridine ring under specific, non-acidic conditions, though this is less favorable.

Common EAS reactions include:

Nitration: Typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org

Halogenation: Requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule (e.g., Br₂ or Cl₂) and increase its electrophilicity. libretexts.orgmasterorganicchemistry.com

Sulfonation: Uses fuming sulfuric acid (H₂SO₄ containing SO₃) to introduce a sulfonic acid group (-SO₃H). This reaction is notably reversible. byjus.commasterorganicchemistry.com

Due to the deactivating nature of the pyridine nitrogen, these reactions on this compound would be expected to be sluggish and may require high temperatures, yielding a mixture of products.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present at an activated position (ortho or para to the nitrogen). For a hypothetical halo-derivative of this compound, such as 2-chloro-3-ethyl-5,6,7,8-tetrahydroquinoline, SNAr would be a viable reaction pathway.

The reaction can proceed through two primary mechanisms:

Addition-Elimination: A strong nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by electron-withdrawing groups. The leaving group is then expelled to restore aromaticity. youtube.com

Elimination-Addition (Benzyne Mechanism): In the absence of strong activating groups and in the presence of a very strong base (like NaNH₂), an elimination reaction can occur to form a highly reactive aryne (or in this case, a "heteryne") intermediate. The nucleophile then adds to the aryne, followed by protonation, often leading to a mixture of regioisomers. youtube.com

Nucleophilic substitution has been shown to be a dynamic covalent reaction on other electron-poor nitrogen heterocycles like tetrazines, allowing for the creation of diverse compound libraries. nih.gov While not specifically documented for this compound, similar principles would apply to its appropriately substituted derivatives. Reactions of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinolines with electrophiles like carbon dioxide have also been reported, representing a nucleophilic substitution on the saturated portion of the molecule. rsc.org

Oxidation and Reduction Pathways of the Tetrahydroquinoline Ring System

The 5,6,7,8-tetrahydroquinoline core can undergo both oxidation and reduction, targeting either the saturated or the aromatic portion of the molecule.

Oxidation: The most common oxidation reaction for this system is rearomatization to the corresponding quinoline (B57606). This transformation involves the removal of four hydrogen atoms from the saturated ring and can be achieved with various oxidizing agents. nih.gov While effective, this process can sometimes be accompanied by side reactions like oxidation-elimination, especially when certain substituents are present. nih.gov

Oxidizing AgentConditionsOutcomeReference
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Mild conditionsChemoselective aromatization nih.gov
Ceric Ammonium (B1175870) Nitrate (CAN)VariesCan lead to oxidation-fragmentation nih.gov
Pyridine-N-oxide (PNO)High temperature (~250 °C)Aromatization acs.org
Elemental Sulfur / PalladiumDrastic conditionsAromatization, can lead to fragmentation nih.gov

A trial of oxidizing the parent 5,6,7,8-tetrahydroquinoline with PNO resulted in a disappointing yield, suggesting the reaction may be substrate-dependent. acs.org

Reduction: Reduction of the pyridine ring of the 5,6,7,8-tetrahydroquinoline system would lead to a decahydroquinoline (B1201275) derivative. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure. nih.gov Conversely, the synthesis of tetrahydroquinolines often involves the reduction of quinolines. nih.gov A manganese-pincer complex has been utilized in a "borrowing hydrogen" methodology, which involves catalytic dehydrogenation followed by condensation and subsequent reduction, to synthesize 1,2,3,4-tetrahydroquinolines. acs.orgnih.gov

Ring-Opening and Rearrangement Reactions

The Dimroth rearrangement is a well-known reaction in heterocyclic chemistry, involving the isomerization of N-heterocycles through a ring-opening/ring-closure sequence. wikipedia.orgnih.gov This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms and is often catalyzed by acid, base, heat, or light. wikipedia.orgnih.gov For example, 1-substituted 2-imino-1,2-dihydropyrimidines can rearrange to 2-substituted aminopyrimidines. nih.gov The rate of rearrangement can be influenced by substituents on the heterocyclic ring. rsc.org While there are no specific reports of this compound undergoing a Dimroth rearrangement, it represents a potential transformation pathway for derivatives containing appropriate functionality, such as an exocyclic imino group. The accepted mechanism generally involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure. nih.gov

Catalytic Transformations Involving this compound

Modern catalytic methods offer powerful tools for the derivatization and functionalization of heterocyclic scaffolds like this compound.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental for forming new carbon-carbon bonds. For a halo-substituted derivative of this compound, reactions like the Suzuki-Miyaura and Heck couplings would be highly valuable for introducing new substituents.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds or to attach alkyl or vinyl groups. wikipedia.org Coupling with electron-deficient heteroaryl chlorides can be challenging due to the Lewis basicity of the ring nitrogen inhibiting the catalyst, but specific protocols have been developed to overcome this. nih.gov

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the halide to a Pd(0) species, alkene insertion, and subsequent reductive elimination. wikipedia.org

Below is a table of typical conditions for these powerful coupling reactions.

ReactionCatalyst/LigandBaseSolventTypical SubstratesReference
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands (e.g., P(t-Bu)₃, PCy₃)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF, WaterAryl/vinyl halides, Aryl/vinyl boronic acids/esters libretexts.orgorganic-chemistry.org
Heck Pd(OAc)₂, PdCl₂ / Phosphine ligandsEt₃N, K₂CO₃, NaOAcDMF, Acetonitrile (B52724)Aryl/vinyl halides, Alkenes wikipedia.orgorganic-chemistry.org

Organocatalysis and Biocatalysis in Derivatization

Organocatalysis utilizes small, chiral organic molecules to catalyze transformations, often with high enantioselectivity. It has been widely applied in the asymmetric synthesis of tetrahydroquinoline cores through various cascade reactions. researchgate.netnih.gov For derivatization, organocatalytic methods could be employed to modify side chains or introduce new functionalities under mild conditions. For example, visible-light-induced organocatalytic processes have been developed for synthesizing tetrahydroquinolines, showcasing the modern synergy between different catalytic fields. nih.govacs.org

Biocatalysis employs enzymes to perform chemical transformations with high specificity. Lipases are particularly versatile and are widely used for the kinetic resolution of racemic mixtures. nih.govnih.gov In the context of tetrahydroquinolines, lipase-catalyzed enantioselective acylation of amines or hydrolysis of esters is a key strategy for preparing enantiomerically pure compounds. nih.govthieme-connect.com This is highly relevant for derivatizing racemic this compound or its functionalized analogues.

EnzymeReaction TypeSubstrate ExampleConditionsOutcomeReference
Candida antarctica Lipase A (CALA)N-acylationRacemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQToluene, 40 °CEnantiomeric resolution (E > 200) nih.gov
Lipase l-2HydrolysisRacemic O-acetyl ketoxime of a polyhydroquinolineMTBE, n-BuOH, 30 °CEnantiomeric resolution (E > 1000) thieme-connect.com

These biocatalytic methods are advantageous due to their high selectivity and operation under environmentally benign conditions, aligning with the principles of green chemistry. nih.gov

Photochemical and Electrochemical Reactivity Studies

The reactivity of the 5,6,7,8-tetrahydroquinoline core is dictated by the interplay between the electron-rich, partially saturated carbocyclic ring and the electron-deficient pyridine ring. The ethyl group at the 3-position is expected to exert a modest electron-donating effect on the pyridine ring, potentially influencing the regioselectivity and rate of certain reactions.

Photochemical Reactivity:

The photochemical behavior of tetrahydroquinolines and their aromatic counterparts, quinolines, often involves radical-mediated processes. Visible light photocatalysis, in particular, has emerged as a powerful tool for the functionalization of pyridine rings. These reactions typically proceed through the generation of pyridinyl radicals upon single-electron reduction of the corresponding pyridinium (B92312) ions. nih.govresearchgate.net

One illustrative example is the photochemical organocatalytic allylation of pyridines. In a study, a dithiophosphoric acid catalyst was shown to facilitate the coupling of pyridines with allylic C-H bonds under UV light (365 nm). researchgate.net The proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex, which upon photoexcitation, leads to the generation of a pyridinyl radical and an allylic radical that subsequently couple. While this study focuses on pyridine itself, it provides a plausible pathway for the functionalization of the pyridine ring in this compound.

Another relevant photochemical transformation is the dehydrogenation of tetrahydroquinolines to their corresponding aromatic quinolines. Photocatalytic methods, often employing transition metal complexes or organic dyes as photosensitizers, can facilitate this oxidation under mild conditions using atmospheric oxygen as a green oxidant. For instance, the aerobic dehydrogenation of N-substituted tetrahydroisoquinolines, a related class of compounds, has been achieved using visible light and a Ru(bpy)₃Cl₂ photocatalyst. nih.govresearchgate.net This process is believed to occur through a series of single-electron transfer steps, ultimately leading to aromatization.

Electrochemical Reactivity:

The electrochemical behavior of the 5,6,7,8-tetrahydroquinoline scaffold is characterized by both oxidation and reduction processes, primarily centered on the nitrogen-containing heterocyclic ring and the benzylic positions of the saturated ring.

Electrochemical oxidation of tetrahydroquinolines has been explored as a method for the synthesis of more functionalized derivatives. For example, the anodic oxidation of N-substituted tetrahydroquinolines can lead to the formation of dihydroquinolones. This transformation highlights the susceptibility of the C-H bonds adjacent to the nitrogen atom to oxidative cleavage.

A study on the electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, which contain a tetrahydroquinoline core, provides valuable data on their oxidation and reduction potentials. beilstein-journals.org Cyclic voltammetry measurements of a derivative with a para-ethyl group on one of the aryl substituents (compound 4e in the study) showed an oxidation onset potential of 1.50 V and a reduction onset potential of -1.36 V. beilstein-journals.org These values help to define the electrochemical window of this class of compounds and suggest that the tetrahydroquinoline core is amenable to both oxidation and reduction under appropriate electrochemical conditions. The electronic effects of the alkyl group were noted to be weak, suggesting that this compound would have similar electrochemical behavior. beilstein-journals.org

The following interactive data tables summarize key findings from studies on related compounds, offering a glimpse into the potential photochemical and electrochemical reactivity of this compound.

Table 1: Photocatalytic Functionalization of Pyridine Derivatives

SubstrateReagentCatalyst/ConditionsProductYield (%)Reference
PyridineCyclohexene (B86901)Dithiophosphoric acid / 365 nm UV2-(Cyclohex-2-en-1-yl)pyridine65 researchgate.net
4-MethylpyridineCyclohexeneDithiophosphoric acid / 365 nm UV2-(Cyclohex-2-en-1-yl)-4-methylpyridine72 researchgate.net

This table illustrates the C-H functionalization of the pyridine ring, a potential reaction pathway for the pyridine moiety in this compound.

Table 2: Photocatalytic Dehydrogenation of Tetrahydroisoquinoline Derivatives

SubstratePhotocatalystSolventLight SourceProductConversion (%)Time (h)Reference
N-MethyltetrahydroisoquinolineRu(bpy)₃Cl₂AcetonitrileSunlightN-Methylisoquinoline71.74 nih.gov

This table provides a model for the potential aromatization of the heterocyclic ring in this compound under photocatalytic conditions.

Table 3: Electrochemical Data for a Substituted Tetrahydroacridine

CompoundOnset Oxidation Potential (V)Onset Reduction Potential (V)Electrochemical Band Gap (eV)Reference
2-(4-Ethylphenyl)-4-phenyl-9-chloro-5,6,7,8-tetrahydroacridine1.50-1.362.86 beilstein-journals.org

This table presents electrochemical data for a structurally related compound containing a tetrahydroquinoline core and an ethyl substituent, suggesting the electrochemical behavior that might be expected for this compound.

Theoretical and Computational Chemistry Studies on 3 Ethyl 5,6,7,8 Tetrahydroquinoline

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide a robust framework for predicting molecular characteristics from first principles. cuny.edu

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Ethyl-5,6,7,8-tetrahydroquinoline, the saturated cyclohexene (B86901) portion of the ring system allows for multiple conformations. rsc.org A computational conformational analysis would typically identify the most stable conformers. The partially saturated ring in the parent 5,6,7,8-tetrahydroquinolin-8-one has been shown to adopt a sofa conformation. nih.gov For this compound, the ethyl group at the C3 position introduces further conformational possibilities.

High-level quantum chemistry calculations, such as those at the MP2 level, have been used to discriminate between stable conformations in the parent tetrahydroquinoline molecule. rsc.org A similar approach for the 3-ethyl derivative would elucidate the preferred spatial orientation of the ethyl group and the puckering of the tetrahydro ring, determining the global minimum energy structure. These calculations are crucial as the molecular conformation dictates its physical and biological properties.

Illustrative Data: Optimized Geometric Parameters

The following table presents a hypothetical but plausible set of optimized geometric parameters for the lowest energy conformer of this compound, as would be determined by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC2-C3~1.38 Å
Bond LengthC3-C(Ethyl)~1.51 Å
Bond LengthN1-C2~1.39 Å
Bond LengthC8-N1~1.46 Å
Bond AngleC2-C3-C4~120.5°
Bond AngleN1-C2-C3~122.0°
Dihedral AngleC4-C5-C6-C7~55° (twist-boat)

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. nih.govbiomedres.us For quinoline (B57606) derivatives, these calculations help explain charge transfer phenomena within the molecule. rsc.org

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. aimspress.com For this compound, the nitrogen atom is expected to be a primary nucleophilic site, while the hydrogen on the nitrogen and aromatic protons would be electrophilic sites.

Illustrative Data: Electronic Properties

This table provides representative values for the electronic properties of this compound, derived from theoretical principles. irjweb.comresearchgate.net

PropertyPredicted Value (eV)Implication
HOMO Energy-6.15Electron-donating capability
LUMO Energy-0.95Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.20High kinetic stability
Ionization Potential6.15Energy to remove an electron
Electron Affinity0.95Energy released upon gaining an electron

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their experimental characterization. nih.govamanote.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov Recent benchmarks have identified optimal functionals, such as WP04, for accurately predicting proton spectra in solution. github.io

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net

Illustrative Data: Predicted Spectroscopic Data

The table below shows theoretically predicted spectroscopic data for this compound.

Spectrum TypePredicted FeatureAssignment
1H NMRδ ~ 7.0-7.5 ppmAromatic protons (H2, H4)
1H NMRδ ~ 2.5-3.0 ppmMethylene protons (CH2 at C5, C8)
13C NMRδ ~ 145-150 ppmAromatic carbons (C8a, C4a)
13C NMRδ ~ 20-30 ppmAliphatic carbons (C5, C6, C7)
IR~3400 cm-1N-H stretching
IR~2950 cm-1C-H (aliphatic) stretching
UV-Visλmax ~ 250 nm, 290 nmπ → π* transitions

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations examine static molecules, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. youtube.com An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., a solvent). aps.orgyoutube.com For this compound, MD simulations could be used to:

  • Explore conformational changes and the transitions between different low-energy states.
  • Analyze the solvation shell and the specific interactions with solvent molecules.
  • Study its dynamic behavior when interacting with a biological macromolecule, providing a complement to docking studies. nih.gov
  • Docking Studies for Potential Molecular Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or DNA. unesp.br This method is instrumental in drug discovery for screening potential drug candidates. The tetrahydroquinoline scaffold is recognized as a valuable pharmacophore in medicinal chemistry, and its derivatives have been studied as inhibitors for various targets, including mTOR, HIV-1 reverse transcriptase, and cholinesterases. scispace.comtandfonline.comnih.govmdpi.com

    For this compound, a docking study would involve placing the molecule into the binding site of a specific protein target. The simulation would explore various binding poses and score them based on factors like intermolecular forces, geometric complementarity, and binding energy. benthamdirect.com Such studies on related tetrahydroquinoline derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. unesp.brmdpi.comnih.gov

    Investigations into Molecular Interactions and Structure Dependent Chemical Behaviors of 3 Ethyl 5,6,7,8 Tetrahydroquinoline and Its Analogs

    Ligand Design and Binding Affinity Hypothesis Generation for Research Probes

    The design of ligands based on the 5,6,7,8-tetrahydroquinoline (B84679) scaffold is a strategic endeavor to develop potent and selective research probes. This process often involves generating hypotheses about binding affinity through computational and synthetic methodologies.

    Researchers have successfully designed novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives to function as C5a receptor antagonists. nih.gov Synthetic routes were specifically developed to allow for efficient variation of substituents on the tetrahydroquinoline core, which facilitated the exploration of structure-activity relationships and led to compounds with high binding affinity for the receptor. nih.gov Similarly, other analogs have been identified as potent antagonists for the mu opioid receptor, with SAR studies leading to the identification of compounds with nanomolar functional activity. drugbank.com

    A prominent example of hypothesis-driven design involves targeting the G protein-coupled estrogen receptor (GPER). mdpi.com Chemo- and bioinformatics tools were used to design new compounds with specific modifications on the tetrahydroquinoline scaffold aimed at interacting with a key phenylalanine cluster (F206, F208, and F278) within the GPER binding site. mdpi.com Molecular docking and dynamics simulations predicted that these designed ligands would achieve favorable binding modes, a hypothesis that correlated with the observed growth inhibitory activity in cancer cell lines. mdpi.com

    Furthermore, three-dimensional quantitative structure–activity relationship (3D-QSAR) models have been employed to guide the design of new tetrahydroquinoline-based inhibitors. mdpi.com For instance, by studying 40 existing inhibitors of Lysine-specific demethylase 1 (LSD1), CoMFA and CoMSIA models were built to predict the activity of novel derivatives. mdpi.com These models generated contour maps that provided a structural basis for designing new compounds with enhanced predicted activity by suggesting favorable positions for hydrophobic groups and hydrogen bond donors. mdpi.com

    Compound ClassTarget MacromoleculeDesign StrategyKey Findings
    2-Aryl-5-amino-5,6,7,8-tetrahydroquinolinesC5a ReceptorSystematic substituent variationDevelopment of potent functional antagonists. nih.gov
    Tetrahydroquinoline AnalogsMu Opioid ReceptorSAR StudiesIdentification of antagonists with Ki of 1.58 nM. drugbank.com
    Modified TetrahydroquinolinesG Protein-coupled Estrogen Receptor (GPER)Structure-based design targeting a phenylalanine clusterCorrelation between predicted high-affinity binding and cellular growth inhibitory activity. mdpi.com
    Tetrahydroquinoline DerivativesLysine-specific demethylase 1 (LSD1)3D-QSAR Modeling (CoMFA/CoMSIA)Design of novel inhibitors with improved predicted potency based on hydrophobic and H-bond interactions. mdpi.com

    Scaffold Exploration for Chemical Probes and Tools in Mechanistic Studies

    The 5,6,7,8-tetrahydroquinoline core is a versatile scaffold for the development of chemical probes and tools used in mechanistic studies. researchgate.net Its structural rigidity and synthetic tractability allow for systematic modifications to explore complex biological processes.

    The exploration of this scaffold often begins with the creation of compound libraries. researchgate.netnih.gov By synthesizing a diverse set of derivatives, researchers can perform high-throughput screening to identify molecules with desired biological or chemical properties. For example, a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives was synthesized and tested for antiproliferative activity against a panel of cancer cell lines, leading to the identification of compounds that induce mitochondrial damage and reactive oxygen species (ROS) production. nih.gov This approach allows for the discovery of tool compounds that can be used to probe the mechanisms of cell death and survival.

    The tetrahydroquinoline scaffold can also be combined with other chemical motifs to create novel probes. An efficient method has been developed for the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. acs.org These hybrid molecules are valuable for exploring biological activities that may arise from the combination of these two important pharmacophores. acs.org

    Computational tools like Scaffold Hunter aid in the interactive exploration of chemical space, allowing researchers to navigate relationships between structurally complex molecules and their simpler core scaffolds. nih.gov This helps in identifying new ligand types and understanding how scaffold modifications impact bioactivity. The 5,6,7,8-tetrahydroquinoline framework, with its numerous commercially available analogues, serves as an excellent starting point for such explorations. molport.com

    Mechanistic Studies of Interactions with Macromolecules (e.g., enzymes, receptors, DNA, in a fundamental chemical sense)

    Mechanistic studies have revealed that tetrahydroquinoline derivatives interact with a variety of macromolecules through specific, structurally-defined binding modes. These interactions are fundamental to their function as receptor modulators, enzyme inhibitors, and potential therapeutics.

    Receptor Interactions:

    G Protein-coupled Estrogen Receptor (GPER): In silico studies, including docking and molecular dynamics simulations, have shown that tetrahydroquinoline-based ligands can bind to GPER by establishing key interactions with a cluster of phenylalanine residues (F206, F208, and F278). mdpi.com This hydrophobic interaction is crucial for molecular recognition and subsequent modulation of receptor activity. mdpi.com

    C5a Receptor: A novel series of 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been developed as potent antagonists of the C5a receptor, a key component of the inflammatory response. nih.gov The structure-activity relationship studies indicate that specific substitutions on the tetrahydroquinoline core are essential for achieving high binding affinity and functional antagonism. nih.gov

    Enzyme Interactions:

    Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives have been identified as potent inhibitors of DHFR and CDK2. nih.gov Experimental and docking studies revealed that compound 8d is a significant DHFR inhibitor with an IC₅₀ of 0.199 µM, while compound 7e is a potent CDK2 inhibitor with an IC₅₀ of 0.149 µM. nih.gov These findings highlight the scaffold's potential for developing dual-acting agents.

    Lysine-specific demethylase 1 (LSD1): Based on 3D-QSAR models, novel tetrahydroquinoline derivatives were designed as reversible inhibitors of the enzyme LSD1. mdpi.com Molecular dynamics simulations suggest that these inhibitors bind within the active site, and their improved potency is attributed to the introduction of amino and hydrophobic groups that form favorable interactions with the enzyme. mdpi.com

    Mechanisms of Action in Cells: The antiproliferative effects of some tetrahydroquinoline derivatives have been linked to their ability to induce programmed cell death (apoptosis). For the most active compounds in one study, the cytotoxic effect was associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. researchgate.net Another study found that a potent derivative induced cell cycle arrest at the G₂/M phase, ultimately triggering apoptosis through both intrinsic and extrinsic pathways. nih.gov

    Compound/Analog ClassMacromolecular TargetMechanistic Finding
    Modified TetrahydroquinolinesG protein-coupled Estrogen Receptor (GPER)Binding involves key interactions with a phenylalanine cluster (F206, F208, F278). mdpi.com
    2-Aryl-5-amino-5,6,7,8-tetrahydroquinolinesC5a ReceptorAct as potent functional antagonists. nih.gov
    Tetrahydroisoquinoline derivative 7e Cyclin-Dependent Kinase 2 (CDK2)Potent inhibition with an IC₅₀ of 0.149 µM. nih.gov
    Tetrahydroisoquinoline derivative 8d Dihydrofolate Reductase (DHFR)Significant inhibition with an IC₅₀ of 0.199 µM. nih.gov
    (R)-2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativeCellular pathwaysInduces mitochondrial membrane depolarization and ROS production. nih.gov
    3-(1-Naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneCellular pathwaysCauses cell cycle arrest at the G₂/M phase, leading to apoptosis. nih.gov

    Structure-Reactivity Relationship (SRR) Studies in Catalysis and Organic Transformations

    The tetrahydroquinoline scaffold is not only a component of biologically active molecules but also serves as a critical ligand framework in catalysis and a target in complex organic transformations. Structure-reactivity relationship (SRR) studies are essential for optimizing these applications.

    In Catalysis: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its 2-methyl substituted analog Me-CAMPY, have been used as ligands in rhodium-based complexes for the asymmetric transfer hydrogenation (ATH) of dihydroisoquinolines. mdpi.com Studies revealed that both the steric and electronic properties of these ligands significantly influence the reactivity and enantioselectivity of the resulting catalysts. For example, the rhodium catalysts derived from these ligands proved most effective in terms of both reactivity and enantioselectivity, achieving quantitative conversion even with sterically hindered substrates. mdpi.com This demonstrates a clear relationship between the ligand's structure and the catalyst's performance. The broader principle of tuning catalyst activity through ligand modification is a well-established concept in fields like ethylene (B1197577) oligomerisation using SHOP-type catalysts, where small changes to the ligand backbone can shift the catalytic outcome from oligomerization to polymerization. rsc.org

    In Organic Transformations: The synthesis of the tetrahydroquinoline core itself is a subject of SRR studies. Highly diastereoselective [4+2] annulation reactions between ortho-tosylaminophenyl-substituted p-quinone methides and cyanoalkenes have been developed to construct the tetrahydroquinoline framework. frontiersin.org The success and stereochemical outcome of this transformation are highly dependent on the electronic properties and steric bulk of the substituents on the reacting partners. This strategy offers an efficient route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields and excellent diastereoselectivities. frontiersin.org Similarly, various synthetic methods, including the Povarov reaction and gold-catalyzed intramolecular hydroarylation, show a strong dependence on substrate structure, with different substitution patterns leading to variations in yield and regioselectivity. organic-chemistry.org

    ApplicationScaffold/DerivativeStructure-Reactivity ObservationOutcome
    Asymmetric CatalysisChiral 8-Amino-5,6,7,8-tetrahydroquinoline (CAMPY, Me-CAMPY) ligandsSteric and electronic features of the ligand influence catalyst performance.Rhodium complexes achieve high reactivity and enantioselectivity (up to 69% ee) in ATH reactions. mdpi.com
    Organic Synthesisortho-Tosylaminophenyl-substituted p-QMs + CyanoalkenesSubstituents on reactants control the diastereoselectivity of the [4+2] annulation.Highly diastereoselective synthesis of 4-aryl-substituted tetrahydroquinolines. frontiersin.org
    Organic SynthesisN-Aryl propargylaminesSubstrate compatibility and substitution pattern.Gold-catalyzed reaction provides tetrahydroquinolines with good yields and high regioselectivity. organic-chemistry.org

    Design Principles for Modulating Selectivity and Affinity in Molecular Recognition

    The modulation of selectivity and binding affinity for the 5,6,7,8-tetrahydroquinoline scaffold and its analogs is governed by several key design principles derived from extensive structure-activity relationship studies.

    Control of Stereochemistry: Chirality is a paramount factor in molecular recognition. The spatial arrangement of substituents can lead to dramatic differences in biological activity. For instance, in a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, the (R)-enantiomer displayed the highest cytotoxic efficacy, while the (S)-enantiomer was significantly less active, highlighting the importance of a specific stereochemical presentation for interaction with cellular targets. researchgate.netnih.gov

    Systematic Substituent Modification: The position, size, and electronic nature of substituents on both the aromatic and saturated rings of the tetrahydroquinoline core profoundly impact affinity and selectivity.

    Lipophilicity: A clear relationship has been observed between the lipophilicity (cLogP) of tetrahydroquinoline derivatives and their cytotoxic effects. rsc.org More lipophilic 2-arylquinoline derivatives generally showed better activity against certain cancer cell lines compared to their less lipophilic, partially saturated tetrahydroquinoline counterparts. rsc.org

    Conformational Restriction: Introducing structural elements that limit the conformational flexibility of a molecule can pre-organize it for a more favorable binding pose, thereby increasing affinity. This principle was applied in the design of microtubule targeting agents, where incorporating additional rings into the parent structure restricted bond rotation, a strategy aimed at improving binding to tubulin. mdpi.com

    Target-Specific Functional Groups: The rational introduction of functional groups capable of forming specific, high-affinity interactions with a macromolecular target is a core design principle. This is exemplified by the design of GPER ligands, where modifications were made to the tetrahydroquinoline scaffold to specifically target a phenylalanine cluster within the receptor's binding site through hydrophobic interactions. mdpi.com Similarly, the design of LSD1 inhibitors was guided by 3D-QSAR models that suggested the introduction of amino (hydrogen bond donor) and hydrophobic groups at specific locations to enhance binding affinity. mdpi.com

    Analytical Methodologies for Detection, Quantification, and Purity Assessment of 3 Ethyl 5,6,7,8 Tetrahydroquinoline

    Chromatographic Techniques for Separation and Quantification

    Chromatography is the cornerstone for the analysis of 3-Ethyl-5,6,7,8-tetrahydroquinoline and its related compounds. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

    High-Performance Liquid Chromatography (HPLC)

    High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity determination of tetrahydroquinoline derivatives due to its high resolution and sensitivity.

    Research Findings: For the analysis of compounds structurally similar to this compound, reversed-phase HPLC is commonly employed. A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure good peak shape for the basic quinoline (B57606) nitrogen.

    Chiral HPLC is essential for separating enantiomers of asymmetrically substituted tetrahydroquinolines. For instance, the enantiomers of 8-hydroxy-5,6,7,8-tetrahydroquinoline derivatives have been successfully resolved using a chiral column like the Daicel AD-RH. mdpi.comnih.gov The reaction progress for the synthesis of these chiral molecules can be monitored using a mobile phase of acetonitrile and water. mdpi.comnih.gov These methods can be adapted for the chiral analysis of related compounds.

    Table 1: Exemplary HPLC Conditions for Tetrahydroquinoline Analysis
    ParameterCondition 1 (Reversed-Phase)Condition 2 (Chiral)
    Stationary PhaseC18 Daicel AD-RH mdpi.comnih.gov
    Mobile PhaseAcetonitrile / 0.1% Formic Acid in Water 20% Acetonitrile in Water mdpi.comnih.gov
    DetectionUV, Mass Spectrometry (MS) UV mdpi.comnih.gov
    ApplicationPurity Assessment, Quantification Enantiomeric Separation mdpi.comnih.gov

    Gas Chromatography (GC)

    Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile compounds like this compound. It is highly effective for both identification and purity evaluation.

    Research Findings: The parent compound, 5,6,7,8-tetrahydroquinoline (B84679), has been analyzed using GC-MS, demonstrating the suitability of this technique for the structural class. nih.gov In synthetic processes, GC is used to confirm the purity of the final product after purification steps such as vacuum distillation. google.com The mass spectrum provides a molecular fingerprint, allowing for unambiguous identification by matching the fragmentation pattern and the molecular ion peak with reference data. nih.gov

    Table 2: Typical GC-MS Parameters for Tetrahydroquinoline Analysis
    ParameterDescription
    TechniqueGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
    ApplicationIdentification and Purity Analysis of volatile quinolines nih.govgoogle.com
    Key MeasurementThe mass-to-charge ratio (m/z) of the top peak for 5,6,7,8-tetrahydroquinoline is 132. nih.gov

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for the preliminary assessment of purity. libretexts.org

    Research Findings: In the synthesis of various tetrahydroquinolines, TLC is the method of choice for tracking the conversion of starting materials to products. mdpi.com Silica gel is the most common stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is adjusted to achieve optimal separation. mdpi.commdpi.comnih.gov For instance, a mobile phase of 20% ethyl acetate and 80% hexane has been used to analyze the decomposition of fused tetrahydroquinolines. nih.gov Visualization of the separated spots on the TLC plate is often achieved under UV light. libretexts.org

    Table 3: TLC Systems for Separation of Tetrahydroquinolines
    Stationary PhaseMobile Phase (Eluent)Application
    Silica Gel mdpi.commdpi.comnih.gov20% Ethyl Acetate / 80% Hexane nih.govAnalysis of decomposition products nih.gov
    Silica Gel mdpi.comEthyl Acetate / Hexane (7:3) mdpi.comSeparation of hydroxylated and acetoxylated derivatives mdpi.com
    Silica Gel mdpi.comEthyl Acetate / Petroleum Ether mdpi.comPurification monitoring mdpi.com

    Spectrophotometric and Spectrofluorometric Methods

    While chromatographic methods are dominant, spectrophotometric techniques can be applied for quantification, assuming the analyte has a distinct chromophore and is free from interfering substances. However, specific spectrophotometric or spectrofluorometric assays developed exclusively for the quantification of this compound are not prominently featured in the reviewed literature.

    Electrochemical Methods for Detection

    Electrochemical methods can offer high sensitivity for electroactive compounds. The nitrogen atom and the aromatic system in the tetrahydroquinoline ring could potentially be electrochemically active. Nevertheless, specific electrochemical detection methods for this compound have not been detailed in the surveyed scientific literature.

    Purity Profiling and Impurity Identification

    Ensuring the purity of this compound is critical, and this involves the identification and quantification of any synthesis-related byproducts or degradation products.

    Research Findings: The primary methods for purity profiling are HPLC and GC-MS, which can separate and quantify impurities. google.com Impurity identification often requires a combination of techniques. For example, studies on related fused tetrahydroquinolines have shown that these compounds can be unstable in solution, leading to discoloration and the formation of multiple degradation products. nih.gov The analysis of such degradation involves separating the main compound from its impurities using chromatographic techniques like TLC and column chromatography. nih.gov The subsequent identification of these isolated impurities is then typically carried out using mass spectrometry and NMR spectroscopy. nih.gov This approach allows for the structural elucidation of byproducts formed during synthesis or storage.

    Method Validation and Quality Control Considerations in Analysis of this compound

    The accurate and reliable analysis of this compound is contingent upon the implementation of rigorously validated analytical methods and stringent quality control (QC) procedures. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures that the measurements are specific, accurate, and precise over the specified range of concentrations. Quality control involves the routine application of procedures to monitor the performance of the analytical method and ensure the integrity of the analytical results.

    Given the potential for instability in tetrahydroquinoline derivatives, as noted in studies of similar fused tetrahydroquinoline systems, robust quality control is particularly critical to prevent misleading results due to sample degradation. nih.gov Factors such as exposure to light and air can lead to the decomposition of these compounds, which underscores the need for controlled storage and handling conditions throughout the analytical process. nih.gov

    Method Validation Parameters

    The validation of analytical methods for the quantification and purity assessment of this compound should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

    Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), specificity is demonstrated by the resolution of the this compound peak from other components. Peak purity analysis using a photodiode array (PDA) detector in HPLC or a mass spectrometric (MS) detector in GC-MS can further confirm specificity.

    Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a series of dilutions of a standard solution. The data are then plotted as signal versus concentration and evaluated by linear regression analysis. A high correlation coefficient (r² > 0.99) is generally considered acceptable. nih.gov

    Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. Acceptance criteria for recovery are typically in the range of 98-102% for the drug substance.

    Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:

    Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

    Reproducibility: The precision between different laboratories.

    Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    The following interactive data tables illustrate the type of results that would be expected from a validated HPLC method for the analysis of this compound. Please note that the following data is illustrative and based on typical validation results for similar small molecules, as specific published data for this compound is not available.

    Table 1: Illustrative Linearity Data for HPLC Analysis of this compound

    Concentration (µg/mL)Peak Area (Arbitrary Units)
    112,543
    562,345
    10124,890
    25311,567
    50622,987
    1001,245,678
    Linear Regression Equation y = 12450x + 320
    Correlation Coefficient (r²) 0.9998

    Table 2: Illustrative Accuracy and Precision Data for HPLC Analysis of this compound

    Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)Recovery (%)RSD (%) (Repeatability)
    2524.899.21.2
    5050.3100.60.9
    7574.599.31.1

    Table 3: Illustrative LOD and LOQ for HPLC Analysis of this compound

    ParameterValue (µg/mL)
    Limit of Detection (LOD)0.1
    Limit of Quantification (LOQ)0.3

    Quality Control Considerations

    Effective quality control is essential to ensure the ongoing reliability of analytical data for this compound. Key QC practices include:

    System Suitability Testing: Performed before each analytical run to ensure the analytical system is performing correctly. This typically involves injecting a standard solution and checking parameters such as peak area, retention time, theoretical plates, and tailing factor against established criteria.

    Use of Reference Standards: A well-characterized reference standard of this compound with known purity is crucial for the accurate quantification and identification of the analyte.

    Control Samples: QC samples at low, medium, and high concentrations within the calibration range should be included in each analytical run to monitor the accuracy and precision of the method.

    Stability Indicating Methods: For purity testing and stability studies, the analytical method must be stability-indicating, meaning it can separate the active ingredient from its potential degradation products. ijprajournal.com Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) are performed to demonstrate this capability.

    Documentation and Record Keeping: Meticulous documentation of all analytical activities, including method validation protocols and reports, system suitability results, and QC sample data, is a fundamental aspect of quality control.

    By implementing comprehensive method validation and a robust quality control system, laboratories can ensure the generation of high-quality, reliable data for the detection, quantification, and purity assessment of this compound.

    Emerging Research Directions and Future Perspectives for 3 Ethyl 5,6,7,8 Tetrahydroquinoline Chemistry

    Advancements in Asymmetric Synthesis of Chiral 3-Ethyl-5,6,7,8-tetrahydroquinoline Derivatives

    The creation of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceutical development. While direct asymmetric syntheses of this compound are not yet widely documented, significant progress in the synthesis of related chiral tetrahydroquinoline derivatives provides a clear roadmap for future research.

    Key advancements have been made in the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines, which are precursors to chiral tetrahydroquinolines. nih.govresearchgate.net Research has demonstrated the efficacy of rhodium and ruthenium catalysts in these transformations. For instance, chiral diamines built on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY, have been successfully employed as ligands in complex with metals like rhodium. researchgate.netepa.gov These catalyst systems have shown effectiveness in the ATH of dihydroisoquinolines, achieving high conversions and moderate to high enantioselectivities (up to 99% ee in some cases). researchgate.net The use of additives, such as lanthanum triflate (La(OTf)3), has been shown to enhance reaction rates without compromising stereoselectivity. researchgate.netepa.gov

    Another promising strategy involves the use of chiral primary amine catalysts for asymmetric C-H functionalization, which has been used to produce tetrahydroquinoline derivatives with high enantioselectivities (up to 97% ee). springerprofessional.de Furthermore, 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines have yielded complex tetrahydroisoquinoline structures with excellent control over both diastereoselectivity and enantioselectivity. wikipedia.org These established methodologies, including metal-catalyzed hydrogenation and organocatalyzed cyclizations, form a strong foundation for developing specific protocols for the asymmetric synthesis of chiral this compound and its analogs.

    Integration with Supramolecular Chemistry and Materials Science

    The quinoline (B57606) scaffold is a known component in the development of functional materials. researchgate.net By extension, the this compound framework offers intriguing possibilities for materials science and supramolecular chemistry. Its rigid structure can serve as a well-defined building block, or "scaffold," for constructing larger, ordered assemblies.

    The potential for hydrogen bonding via the nitrogen atom, coupled with π-stacking interactions from the aromatic portion of the molecule, allows for the design of self-assembling systems. These could include liquid crystals, gels, or porous organic frameworks. The ethyl group at the 3-position can be further functionalized to tune the solubility, electronic properties, and packing arrangements within these supramolecular structures. The integration of this scaffold into polymers could also lead to new materials with tailored optical, electronic, or thermal properties, an area ripe for exploration.

    Exploration as a Scaffold for Organocatalysis or Ligand Design in Metal Catalysis

    One of the most promising applications for this compound is in the field of catalysis. The tetrahydroquinoline core, particularly when functionalized with coordinating groups, is an excellent platform for creating chiral ligands for asymmetric metal catalysis.

    Research has successfully utilized derivatives like 8-amino-5,6,7,8-tetrahydroquinoline as chiral diamine ligands in metal-catalyzed reactions. nih.govepa.gov These ligands, when complexed with metals such as rhodium, form highly effective catalysts for asymmetric transfer hydrogenation of imines. nih.govresearchgate.netepa.govnih.gov The rationale behind this success lies in the rigid, fused-ring structure which creates a well-defined chiral environment around the metal center, enabling high stereocontrol during the catalytic cycle.

    The following table summarizes the performance of catalysts based on the 8-amino-5,6,7,8-tetrahydroquinoline scaffold in the asymmetric transfer hydrogenation of various substrates, highlighting the potential for designing similar catalysts based on the 3-ethyl derivative.

    Table 1: Performance of 8-Amino-5,6,7,8-tetrahydroquinoline-Based Catalysts in Asymmetric Transfer Hydrogenation

    Catalyst/Ligand Metal Substrate Conversion (%) Enantiomeric Excess (ee, %) Reference
    [Rh(Cp*)Cl(Me-CAMPY)] Rhodium 1-phenyl-3,4-dihydroisoquinoline Quantitative 69 epa.govnih.gov
    [Rh(Cp*)Cl(CAMPY)] Rhodium 1-phenyl-3,4-dihydroisoquinoline Quantitative 55 nih.gov
    [Ru(p-cymene)Cl(Me-CAMPY)] Ruthenium 1-phenyl-3,4-dihydroisoquinoline >99 15 nih.gov
    [Ir(Cp*)Cl(Me-CAMPY)] Iridium 1-phenyl-3,4-dihydroisoquinoline 50 10 nih.gov

    Data sourced from studies on 8-amino-5,6,7,8-tetrahydroquinoline derivatives, demonstrating the scaffold's utility in catalysis.

    Beyond metal catalysis, the scaffold itself has potential in organocatalysis. The nitrogen atom can act as a Lewis base or be part of a more complex chiral organocatalyst design, activating substrates through hydrogen bonding or iminium ion formation.

    Bioorthogonal Chemistry and Chemical Biology Applications as Research Probes

    Tetrahydroquinoline derivatives have been investigated for a range of biological activities, including antiproliferative effects against cancer cell lines. wikipedia.orghealth.state.mn.us This inherent bioactivity makes the this compound scaffold an attractive starting point for developing research probes in chemical biology.

    By incorporating reporter tags—such as fluorophores, biotin, or clickable handles for bioorthogonal reactions (e.g., azides or alkynes)—onto the tetrahydroquinoline core, scientists can create molecular tools to study biological processes. These probes could be used to identify cellular targets, visualize biological pathways, or understand the mechanism of action of bioactive compounds. The development of such tools would enable a deeper understanding of the cellular interactions of this class of compounds, paving the way for new therapeutic strategies.

    Computational Design and De Novo Synthesis of Novel Analogs

    Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. The rational design of new analogs of this compound can be significantly enhanced through computational modeling. nih.govepa.gov Techniques such as quantum mechanics can be used to predict the electronic properties and reactivity of different derivatives. wikipedia.org

    Molecular docking simulations can predict how well a designed analog might bind to a specific biological target, such as an enzyme or receptor, guiding the synthesis of compounds with enhanced potency or selectivity. In the context of catalysis, computational models can help in the de novo design of new chiral ligands based on the tetrahydroquinoline scaffold, predicting which modifications will lead to higher enantioselectivity for a given reaction. This in silico approach reduces the need for extensive trial-and-error synthesis and screening, making the discovery process more efficient.

    Sustainable Synthesis and Degradation Pathways of this compound

    Modern chemical synthesis places a strong emphasis on sustainability, aiming for processes that are atom-economical, energy-efficient, and minimize waste. Recent innovations in the synthesis of tetrahydroquinolines align with these green chemistry principles.

    One notable advancement is the "borrowing hydrogen" methodology, which uses earth-abundant metal catalysts like manganese to synthesize tetrahydroquinolines from simple alcohols and aminobenzyl alcohols, with water as the only byproduct. rsc.org This atom-economical process avoids the need for pre-functionalized starting materials and harsh reagents. Another approach involves a "one-pot" synthesis from quinoline using a specially prepared palladium catalyst, which combines hydrogenation and isomerization steps, thereby reducing material loss, energy consumption, and environmental pollution from solvents. nih.gov Electrochemical methods are also emerging as a green alternative for the synthesis of tetrahydroquinoline derivatives. nih.gov

    Table 2: Comparison of Synthesis Methods for Tetrahydroquinolines

    Method Catalyst Key Features Advantage Reference
    Traditional (Multi-step) Nickel-Chromium-Copper, then Palladium-Carbon Two separate catalytic steps (hydrogenation and isomerization). - nih.gov
    Borrowing Hydrogen Manganese PN³ Pincer Complex One-pot cascade from 2-aminobenzyl alcohols and secondary alcohols. Atom-economical; water is the only byproduct. rsc.org
    One-Pot Catalysis Modified Palladium (PD) Catalyst Continuous hydrogenation and isomerization in a single pot without solvent. Reduced energy use and waste; higher yield. nih.gov
    Electrochemical Synthesis - Uses acetonitrile (B52724) as both hydrogen source and cyanomethyl precursor. Mild conditions; high efficiency. nih.gov

    Understanding the environmental fate of these compounds is also crucial. The degradation of the parent compound, quinoline, has been studied in various environmental conditions. Microbial degradation is a key pathway, often initiated by hydroxylation to form intermediates like 2-hydroxyquinoline (B72897) and 2,8-dihydroxyquinoline. nih.govosti.gov Under aerobic conditions, two primary bacterial degradation pathways are known: the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)quinolone pathway, both of which lead to ring cleavage. researchgate.netosti.gov Under denitrifying (anaerobic) conditions, degradation also proceeds through hydroxylation, followed by hydrogenation of the heterocyclic ring. While quinoline itself can be persistent in soil and groundwater, it is susceptible to biodegradation by certain microorganisms, such as Pseudomonas and Rhodococcus species. wikipedia.orgrsc.orgosti.gov The specific degradation pathways for alkyl-substituted tetrahydroquinolines like the 3-ethyl derivative remain an area for future investigation.

    Q & A

    Basic: What are the most reliable synthetic routes for 3-Ethyl-5,6,7,8-tetrahydroquinoline?

    Methodological Answer:
    The compound can be synthesized via:

    • Lithiation/Functionalization : Reacting 5,6,7,8-tetrahydroquinoline with alkyl lithium reagents (e.g., ethyl lithium) to introduce the ethyl group at the 3-position, followed by quenching with electrophiles .
    • Hydrogenation of Quinoline Derivatives : Partial hydrogenation of 3-ethylquinoline using catalysts like palladium on carbon under controlled H₂ pressure (1–3 atm) to selectively reduce the aromatic ring .
    • Multi-Step Alkylation : Alkylation of tetrahydroquinoline precursors (e.g., 5,6,7,8-tetrahydroquinolin-8-one) via Grignard or Friedel-Crafts reactions, followed by reductive amination .

    Key Challenges : Ensuring regioselectivity during alkylation and avoiding over-reduction during hydrogenation.

    Advanced: How can reaction conditions be optimized for asymmetric synthesis of this compound derivatives?

    Methodological Answer:

    • Enzymatic Resolution : Use Candida antarctica Lipase B to resolve racemic 8-amino derivatives via dynamic kinetic resolution, achieving enantiomeric excess (ee) >90% under mild conditions (e.g., 60°C in i-Pr₂O) .
    • Chiral Ligand Design : Employ Ru or Rh complexes with chiral tetrahydroquinoline-based ligands (e.g., (R)-8-acetoxy derivatives) for asymmetric transfer hydrogenation of prochiral substrates .
    • Solvent/Additive Screening : Optimize polar aprotic solvents (e.g., DMF) with additives like molecular sieves to suppress side reactions and improve yields .

    Data-Driven Optimization : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralcel OD-H) and adjust temperature/residence time based on kinetic profiling .

    Basic: What spectroscopic techniques are critical for characterizing this compound?

    Methodological Answer:

    • NMR :
      • ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH₂) and tetrahydroquinoline ring protons (δ ~1.7–2.9 ppm for CH₂; δ ~6.8–7.2 ppm for aromatic H) .
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
    • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., O–H⋯O interactions in hydrate forms) .
    • IR Spectroscopy : Confirm functional groups (e.g., N–H stretches at ~3300 cm⁻¹, C–O in esters at ~1700 cm⁻¹) .

    Pitfalls : Dynamic stereochemistry in solution may lead to averaged NMR signals; crystallize derivatives for unambiguous analysis .

    Advanced: How to resolve contradictions in stereochemical assignments of this compound derivatives?

    Methodological Answer:

    • Flack Parameter Analysis : Refine X-ray data using SHELXL97 to resolve ambiguous absolute configurations (e.g., merging Friedel pairs when Flack parameter >0.3) .
    • VCD/ECD Spectroscopy : Compare experimental and computed vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra for chiral centers .
    • Crystallographic Software : Use Olex2 or PLATON to validate hydrogen-bonding networks and detect twinning in crystals .

    Case Study : In 5,6,7,8-tetrahydroquinoline-8-carboxamides, conflicting NOE data vs. XRD results were resolved by re-evaluating solvent effects on conformational equilibria .

    Basic: What biological activities are associated with this compound?

    Methodological Answer:

    • Anticancer Activity : Inhibits tumor cell proliferation (IC₅₀ ~10–50 µM) via HMG-CoA reductase inhibition, validated via MTT assays and docking studies .
    • Enzyme Modulation : Acts as a cholinesterase inhibitor (Ki ~0.5–2 µM) in Alzheimer’s models, assessed via Ellman’s assay .
    • Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ~25–100 µg/mL) .

    Validation : Cross-check activity with structural analogs (e.g., 8-methyl derivatives) to confirm pharmacophore relevance .

    Advanced: How to analyze discrepancies in catalytic hydrogenation yields of quinoline derivatives?

    Methodological Answer:

    • Kinetic Profiling : Track intermediate concentrations (e.g., 1,2,3,4-tetrahydroquinoline vs. decahydroquinoline) via GC-MS or HPLC to identify rate-limiting steps .
    • Catalyst Screening : Compare Pd/C, Raney Ni, and Rh/Al₂O₃ for selectivity in partial vs. full hydrogenation .
    • Computational Modeling : Use DFT to predict transition-state energies for ethyl group steric effects on hydrogenation pathways .

    Case Study : Lower yields in ethyl-substituted derivatives vs. methyl analogs were attributed to steric hindrance at the 3-position, requiring higher H₂ pressures (5 atm) .

    Basic: What are the key applications of this compound in materials science?

    Methodological Answer:

    • Ligand Design : Serve as chiral ligands in asymmetric catalysis (e.g., Ru complexes for transfer hydrogenation) .
    • Coordination Polymers : Form metal-organic frameworks (MOFs) via N-donor sites, characterized by PXRD and BET surface area analysis .
    • Optoelectronic Materials : Modify π-conjugation for OLEDs via Suzuki coupling to introduce aryl groups .

    Advanced: How to address low yields in cross-coupling reactions of this compound?

    Methodological Answer:

    • Protecting Groups : Temporarily protect the amine with Boc or acetyl groups to prevent side reactions during Suzuki-Miyaura coupling .
    • Pd Precursor Optimization : Use Pd(OAc)₂ with XPhos ligands in toluene/EtOH (3:1) at 80°C for efficient C–C bond formation .
    • Microwave Assistance : Reduce reaction time from 24h to 1h under microwave irradiation (150°C) while maintaining yields >75% .

    Troubleshooting : Analyze by-products via LC-MS to identify decomposition pathways (e.g., ethyl group elimination).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.